3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the condensation of a chromenone derivative with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and yield maximization, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized chromenone derivative, while reduction could produce a simpler, less oxidized form of the compound.
Scientific Research Applications
3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: While not widely used industrially, it may have niche applications in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
- 3-BUTOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
- 3-((4-METHOXYBENZYL)OXY)-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
Uniqueness
3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is unique due to its extended fused ring system, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-13-17(24-12-18(22)21(2,3)4)11-10-15-14-8-6-5-7-9-16(14)20(23)25-19(13)15/h10-11H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDBZBCHYZEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.